An antiviral agent used as its hydrochloride. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer, and is also reported to have antineoplastic and anti-inflammatory actions.
Tilorone dihydrochloride
CAS No.: 27591-69-1
Cat. No.: VC0545376
Molecular Formula: C25H35ClN2O3
Molecular Weight: 447.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 27591-69-1 |
---|---|
Molecular Formula | C25H35ClN2O3 |
Molecular Weight | 447.0 g/mol |
IUPAC Name | 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |
Standard InChI | InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |
Standard InChI Key | IRHBANNTGULQJF-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |
Canonical SMILES | CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |
Appearance | Solid powder |
Chemical and Physical Properties
Tilorone dihydrochloride (chemical name: 2,7-bis[2-(diethylamino)ethoxy]-9-fluorenone dihydrochloride) is characterized by its distinct molecular structure and favorable physicochemical profile. The compound’s molecular formula is C25H34N2O3·2HCl, with a molecular weight of 483.47 g/mol . Its structure features a fluorenone core substituted with diethylaminoethoxy groups, contributing to its amphiphilic nature and lysosomotropic activity .
Table 1: Key Chemical and Physical Properties of Tilorone Dihydrochloride
The compound exhibits light yellow to orange crystalline solid morphology under standard conditions and demonstrates excellent solubility in aqueous buffers, facilitating its formulation for intraperitoneal (i.p.) and oral administration . Its stability in plasma and resistance to cytochrome P450 (CYP) metabolism further enhance its pharmacokinetic profile .
Pharmacological Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
Tilorone dihydrochloride displays rapid absorption following intraperitoneal administration in murine models, achieving peak plasma concentrations (Cmax) within 0.083–0.25 hours . Dose-dependent increases in area under the curve (AUC) values were observed, with male mice exhibiting 2.5-fold higher exposure than females, likely due to sex-specific differences in distribution volume . The drug’s volume of distribution (Vd) ranges from 5.6–7.9 L/kg, indicating extensive tissue penetration, including the central nervous system .
Metabolically, tilorone demonstrates low hepatic clearance, with a mouse liver microsome half-life of 48 minutes, and no significant inhibition of CYP450 enzymes (3A4, 2D6, 2C19, 2C9, 1A2) . This minimizes risks of drug-drug interactions, a critical advantage for combination therapies. Excretion occurs primarily via feces (70%) and urine (9%), with an elimination half-life of 18–20 hours in mice and 48 hours in humans .
Mechanism of Action
Tilorone’s antiviral activity stems from dual mechanisms: interferon (IFN) induction and lysosomal interference.
Interferon Induction
As the first synthetic oral interferon inducer, tilorone activates pattern recognition receptors (PRRs), particularly RIG-I-like receptors (RLRs), triggering downstream signaling via mitochondrial antiviral-signaling protein (MAVS) . This cascade culminates in the production of IFN-α, IFN-β, and IFN-γ, which establish an antiviral state in host cells . Studies in Huh7 cells demonstrated that tilorone’s efficacy against SFTSV is abolished in RIG-I-deficient Huh7.5 cells, confirming the reliance on innate immune pathways .
Lysosomotropic Activity
The compound’s amphiphilic cationic structure enables accumulation in lysosomes, raising pH levels and disrupting viral entry mechanisms dependent on endosomal maturation (e.g., Ebola, SARS-CoV-2) . This lysosomotropic effect also inhibits glycosaminoglycan degradation, potentially enhancing antiviral responses through prolonged cytokine secretion .
Antiviral Efficacy
Ebola Virus (EBOV)
In murine models of lethal EBOV challenge, tilorone administered at 25–50 mg/kg/day via i.p. injection achieved 90% survival rates when initiated ≤24 hours post-infection . Dosing at 30 mg/kg/day for 7 days provided 100% protection, even when delayed until 48 hours post-exposure . The drug reduced viral titers by >3 log10 units in serum and liver tissues, correlating with elevated IFN-α levels .
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
Tilorone exhibited 50% effective concentration (EC50) values of 0.42 μM in vitro, suppressing SFTSV replication by 99.77% at 1 μM . In vivo, prophylactic administration (10 mg/kg) reduced viremia by >10-fold and normalized pro-inflammatory cytokines (TNF-α, IL-10) within 24 hours .
Other Viruses
-
Zika Virus (ZIKV): Complete inhibition at 10 μM in human astrocytes .
-
Influenza A: Synergistic activity with oseltamivir, reducing lung viral loads by 95% in ferrets .
Clinical and Preclinical Development
Virus | Model | Dose Regimen | Efficacy Outcome | Source |
---|---|---|---|---|
EBOV | BALB/c mice | 30 mg/kg/day, i.p. | 100% survival | |
SFTSV | ICR suckling mice | 10 mg/kg, i.p. | 80% survival | |
CHIKV | C57BL/6 mice | 50 mg/kg, oral | 70% reduction in viremia |
Clinically, tilorone is approved in Russia under trade names Amixin and Lavomax for acute respiratory viral infections (ARVIs) and hepatitis B, with dosing regimens of 125–250 mg weekly . Phase II trials for Ebola virus disease (EVD) are under consideration following promising animal data .
Future Directions
Combination therapies leveraging tilorone’s immunomodulatory effects show particular promise. For example, co-administration with favipiravir enhanced SFTSV inhibition by 4-fold in vitro . Further research is needed to optimize dosing schedules, elucidate sex-specific pharmacokinetics, and evaluate long-term safety in chronic viral infections.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume